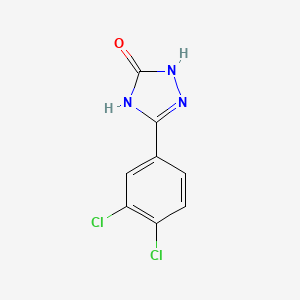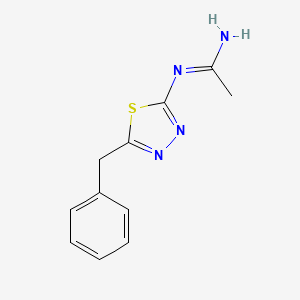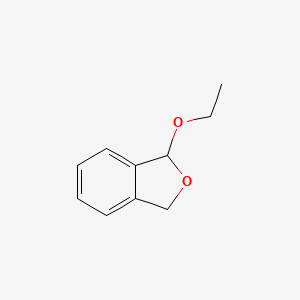![molecular formula C12H17NO4 B12914527 Methyl 5-[(furan-3-carbonyl)amino]hexanoate CAS No. 61586-92-3](/img/structure/B12914527.png)
Methyl 5-[(furan-3-carbonyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hexanoate ester via an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(furan-3-carbonyl)amino]hexanoate typically involves the following steps:
-
Formation of the Amide Linkage: : The initial step involves the reaction of furan-3-carboxylic acid with hexanoic acid to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Esterification: : The resulting amide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 5-[(furan-3-carbonyl)amino]hexanoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or amide functionalities. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Aqueous sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Alcohol derivatives
Substitution: Carboxylic acids and other substituted products
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 5-[(furan-3-carbonyl)amino]hexanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s amide and ester functionalities make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or as a scaffold for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 5-[(furan-3-carbonyl)amino]hexanoate exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-[(furan-2-carbonyl)amino]hexanoate: Similar structure but with the furan ring attached at the 2-position.
Ethyl 5-[(furan-3-carbonyl)amino]hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-[(thiophene-3-carbonyl)amino]hexanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is unique due to the specific positioning of the furan ring and the hexanoate ester. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
61586-92-3 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
methyl 5-(furan-3-carbonylamino)hexanoate |
InChI |
InChI=1S/C12H17NO4/c1-9(4-3-5-11(14)16-2)13-12(15)10-6-7-17-8-10/h6-9H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
LCHYDEYHGHRPOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OC)NC(=O)C1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)






![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
